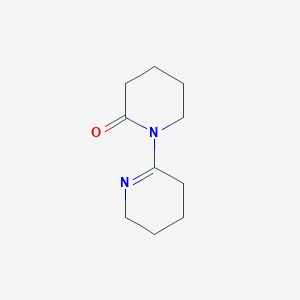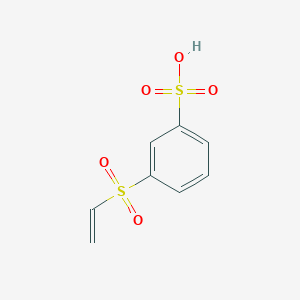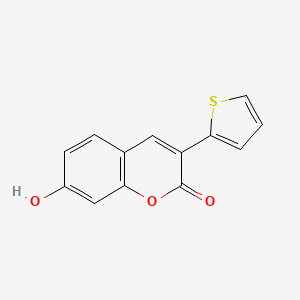
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- is an organic compound with the molecular formula C10H16N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from cyclopentanone through a two-step reaction . Another method involves the use of organophotocatalysis, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts and alkenes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding lactams, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Medicine: Its potential as a drug lead has been explored, particularly in the context of HIV treatment.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- involves its interaction with specific molecular targets. For instance, it has been found to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV . This inhibition occurs through binding to the enzyme’s active site, thereby preventing the transcription of viral RNA into DNA.
Comparación Con Compuestos Similares
2-Piperidinone (δ-Valerolactam): A related compound with similar structural features but different applications.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another cyclic compound used as a solvent and in the preparation of poly(aryl ethers).
Uniqueness: 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- stands out due to its specific inhibitory action on reverse transcriptase, making it a valuable compound in antiviral research . Its unique structure also allows for diverse chemical modifications, enhancing its versatility in various applications.
Propiedades
Número CAS |
92637-46-2 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(2,3,4,5-tetrahydropyridin-6-yl)piperidin-2-one |
InChI |
InChI=1S/C10H16N2O/c13-10-6-2-4-8-12(10)9-5-1-3-7-11-9/h1-8H2 |
Clave InChI |
GBDFQXODQSBGLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(C1)N2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)

methanone](/img/structure/B14355121.png)
![2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol](/img/structure/B14355122.png)

![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)



![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)

